molecular formula C12H8Cl2O2S B8039860 2-Benzenesulfonyl-1,4-dichlorobenzene

2-Benzenesulfonyl-1,4-dichlorobenzene

Cat. No.: B8039860
M. Wt: 287.2 g/mol
InChI Key: IFOUFJBAMAPFBN-UHFFFAOYSA-N
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Description

2-Benzenesulfonyl-1,4-dichlorobenzene: is an organic compound characterized by the presence of a benzenesulfonyl group and two chlorine atoms attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzenesulfonyl-1,4-dichlorobenzene typically involves the sulfonylation of 1,4-dichlorobenzene. One common method is as follows:

    Starting Material: 1,4-Dichlorobenzene.

    Reagent: Chlorosulfonic acid (ClSO₃H).

    Reaction Conditions: The reaction is carried out under controlled temperature conditions, typically between 0°C and 50°C, to prevent decomposition or side reactions.

    Procedure: 1,4-Dichlorobenzene is slowly added to chlorosulfonic acid with continuous stirring. The reaction mixture is then heated to the desired temperature and maintained for several hours until the reaction is complete.

    Workup: The reaction mixture is quenched with water, and the product is extracted using an organic solvent such as dichloromethane. The organic layer is dried over anhydrous sodium sulfate and concentrated to yield the crude product, which is then purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often using continuous flow reactors and automated systems to control reaction parameters precisely. The use of advanced purification techniques, such as distillation and chromatography, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Benzenesulfonyl-1,4-dichlorobenzene: can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atoms on the benzene ring can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.

    Oxidation: The compound can be oxidized to form sulfonic acids or sulfonates using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in polar aprotic solvents (e.g., dimethyl sulfoxide) at elevated temperatures.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran under reflux conditions.

    Oxidation: Potassium permanganate in aqueous or alkaline conditions at room temperature or slightly elevated temperatures.

Major Products Formed

    Nucleophilic Substitution: Substituted benzenesulfonyl derivatives.

    Reduction: 2-Benzenesulfanyl-1,4-dichlorobenzene.

    Oxidation: 2-Benzenesulfonic acid-1,4-dichlorobenzene.

Scientific Research Applications

2-Benzenesulfonyl-1,4-dichlorobenzene: has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Material Science: Employed in the development of advanced materials, such as polymers and resins, due to its unique structural properties.

    Biological Studies: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Industrial Chemistry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Benzenesulfonyl-1,4-dichlorobenzene in various reactions involves the following steps:

    Nucleophilic Substitution: The electron-withdrawing effect of the sulfonyl group activates the benzene ring towards nucleophilic attack, facilitating the substitution of chlorine atoms.

    Reduction: The sulfonyl group is reduced to a sulfide through the transfer of hydride ions from the reducing agent.

    Oxidation: The sulfonyl group is further oxidized to a sulfonic acid or sulfonate through the addition of oxygen atoms from the oxidizing agent.

Comparison with Similar Compounds

2-Benzenesulfonyl-1,4-dichlorobenzene: can be compared with other similar compounds, such as:

    2-Benzenesulfonyl-1,3-dichlorobenzene: Differing in the position of chlorine atoms, which affects its reactivity and applications.

    2-Benzenesulfonyl-1,4-dibromobenzene: Bromine atoms instead of chlorine, leading to different reactivity patterns in nucleophilic substitution reactions.

    2-Benzenesulfonyl-1,4-difluorobenzene: Fluorine atoms instead of chlorine, resulting in higher stability and different electronic properties.

The uniqueness of This compound lies in its specific substitution pattern and the presence of both sulfonyl and dichloro functionalities, which confer distinct reactivity and versatility in various chemical transformations.

Properties

IUPAC Name

2-(benzenesulfonyl)-1,4-dichlorobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8Cl2O2S/c13-9-6-7-11(14)12(8-9)17(15,16)10-4-2-1-3-5-10/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFOUFJBAMAPFBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C2=C(C=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8Cl2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A modification of the published procedures of Hagberg, Olson, and Sheares in Macromolecules, 2004, 37, 4748 was used. A 200 mL round-bottom flask equipped with a reflux condenser, stirring bar, and gas inlet was charged with 2,5-dichlorobenzenesulfonyl chloride (12.28 g, 50 mmoles), benzene (13.4 mL, 150 mmoles), and anhydrous nitromethane (50 mL). Aluminum chloride (7.33 g, 55 mmoles) was added and the mixture stirred until dissolved under nitrogen. The solution was heated to 100° C. overnight. The solution was cooled to room temperature and poured into 100 g water mixed with 25 mL hydrochloric acid. The mixture was extracted several times with dichloromethane. The organic extracts were dried with sodium sulfate, filtered, and evaporated, then the solids were dried in a vacuum oven to give 14.38 g (100% crude yield). The solids were recrystallized from ethanol after treating with decolorizing carbon to give about 14 g in two crops. The solids were recrystallized from ethanol to give 12.24 g (85% yield) of 2-benzenesulfonyl-1,4-dichlorobenzene. 1H NMR (DMSO-d6): 7.65 (ddd, 8.4, 7.5, 1.7 Hz, 2H), 7.67 (d, 8.6 Hz, 1H), 7.76 (tt, 7.5, 1.2 Hz, 1H), 7.83 (dd, 8.6, 2.6 Hz, 1H), 7.98 (ddd, 8.4, 1.7, 1.2 Hz, 2H), 8.27 (d, 2.6 Hz, 1H).
Quantity
12.28 g
Type
reactant
Reaction Step One
Quantity
13.4 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
7.33 g
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
reactant
Reaction Step Three
Name
Quantity
100 g
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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